REACTION_CXSMILES
|
[N:1]1(C(OCC2C=CC=CC=2)=O)[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[CH3:17][C:18](C)=[O:19].[C:21](O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>ClCCCl.CCOC(C)=O>[CH:3]([N:4]1[CH2:5][CH2:6][NH:1][C:18](=[O:19])[CH2:17]1)([CH3:21])[CH3:2] |f:2.3|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
N1(CCNCC1)C(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
0.58 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
3.18 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with brine (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N1CC(NCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.56 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 78.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |